molecular formula C9H9N3O B1266711 1H-Benzimidazole-2-acetamide CAS No. 60792-56-5

1H-Benzimidazole-2-acetamide

Cat. No.: B1266711
CAS No.: 60792-56-5
M. Wt: 175.19 g/mol
InChI Key: STRDCKXOEFPOCT-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-acetamide is a heterocyclic organic compound that features a benzimidazole ring fused with an acetamide group. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The benzimidazole ring is a fused bicyclic structure consisting of a benzene ring and an imidazole ring, which contributes to its stability and reactivity.

Mechanism of Action

Target of Action

1H-Benzimidazole-2-acetamide, also known as 2-(1H-Benzo[d]imidazol-2-yl)acetamide, is a compound that has been found to have significant biological activity. The primary targets of this compound are parasitic infections caused mainly by the species Trichinella spiralis . It has also been reported to have urease inhibitory activity .

Mode of Action

The mode of action of benzimidazole compounds, including this compound, involves interference with mitosis . They bind with microtubule and stop cellular processes such as cytoskeleton formation and rearrangement, cell division, and intracellular tracking .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antiparasitic and antioxidant activities . The compound is capable of reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability, safety, and stability profiles .

Result of Action

The result of the action of this compound is the inhibition of parasitic infections and the reduction of oxidative stress in the infected host . In comparison to thiourea and hydroxyurea as standards, benzimidazole derivatives had stronger urease inhibition activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro, indicating that all hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound’s antioxidant activity was also elucidated in vitro against stable free radicals .

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-2-acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in microbial metabolism, where it acts as an inhibitor. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant because urease is a virulence factor for many pathogenic bacteria, and its inhibition can reduce the pathogenicity of these organisms.

Additionally, this compound interacts with proteins involved in cell signaling pathways. It has been observed to bind to protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This binding can alter the activity of these kinases, thereby influencing various cellular processes such as cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for example, this compound has been shown to induce apoptosis, a process of programmed cell death that is often dysregulated in cancer . This induction of apoptosis is mediated through the activation of caspases, which are proteases that play essential roles in the execution of apoptosis.

Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) . These pathways are critical for regulating immune responses, inflammation, and cell survival. By modulating these pathways, this compound can exert anti-inflammatory and immunomodulatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound inhibits urease by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of urea . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme.

In addition to enzyme inhibition, this compound can modulate gene expression by interacting with transcription factors. For instance, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a reduction in its biological activity, highlighting the importance of proper storage and handling of the compound in laboratory settings.

Long-term studies have also revealed that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound has been shown to result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes . These changes in gene expression can have lasting effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions.

Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effects . This threshold dose varies depending on the specific biological activity being targeted, highlighting the importance of dose optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This conjugation increases the solubility of the compound, facilitating its excretion in the urine.

The metabolic pathways of this compound also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the reduction of the compound during its biotransformation . These interactions can influence the rate of metabolism and the overall bioavailability of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues such as the liver and adipose tissue . This distribution pattern can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments.

In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression . In the mitochondria, the compound can affect mitochondrial function and energy metabolism by interacting with mitochondrial enzymes . In the endoplasmic reticulum, this compound can modulate protein folding and secretion by interacting with chaperone proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with acetic acid derivatives. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. Catalysts such as copper(I) iodide and l-proline have been employed to facilitate the coupling of aqueous ammonia with 2-iodoacetanilides, followed by cyclization under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield benzimidazole-2-ylmethanol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

1H-Benzimidazole-2-acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.

    Industry: The compound is utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which lacks the acetamide group.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness: 1H-Benzimidazole-2-acetamide is unique due to its acetamide group, which enhances its solubility and bioavailability. This structural modification also contributes to its diverse biological activities, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRDCKXOEFPOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209623
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60792-56-5
Record name 1H-Benzimidazole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60792-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-2-acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-benzimidazole-2-acetamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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